molecular formula C15H11ClFN3O3S2 B2687063 2-((5-chlorothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034275-80-2

2-((5-chlorothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2687063
M. Wt: 399.84
InChI Key: WXCJTHINDUYJTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((5-chlorothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C15H11ClFN3O3S2 and its molecular weight is 399.84. The purity is usually 95%.
BenchChem offers high-quality 2-((5-chlorothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((5-chlorothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The compound serves as a crucial intermediary in the synthesis of various pyrimidine derivatives, a class of compounds with significant biological activities. For instance, pyrimidine derivatives have been shown to possess antioxidant, anticancer, antibacterial, and anti-inflammatory properties. The synthesis process often involves multiple steps, including reactions with diethyl malonate, sodium chloride, and dimethyl sulfoxide, leading to the formation of ethyl 2-(pyrimidin-2-yl)ethanoate, which is further reacted to produce novel bis(2‐(pyrimidin‐2‐yl)ethoxy)alkanes. These compounds demonstrate promising antioxidant activities in several in vitro assays, highlighting the potential of pyrimidine derivatives synthesized using the compound as intermediates (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).

Antimicrobial and Antifungal Activities

Further research into the applications of this compound reveals its utility in the synthesis of pyrimidine derivatives that exhibit antimicrobial and antifungal activities. A study on the synthesis of novel pyrimidine derivatives and their evaluation for antimicrobial activity showcases the potential of these compounds in combating various bacterial and fungal infections. This research opens up avenues for developing new antibacterial and antifungal agents, potentially contributing to the pharmaceutical industry's arsenal against microbial resistance (Mallikarjunaswamy, Mallesha, Bhadregowda, & Pinto, 2017).

Environmental Degradation Studies

The compound also finds application in environmental science, particularly in studies focused on the degradation of certain chemicals by microbial action. For example, Aspergillus niger has been identified as capable of degrading chlorimuron-ethyl, a herbicide, by breaking down its sulfonylurea bridge. This degradation pathway involves the formation of metabolites that are less harmful to the environment, highlighting the compound's role in bioremediation processes and the potential for reducing soil and water contamination from agricultural chemicals (Sharma, Banerjee, & Choudhury, 2012).

properties

IUPAC Name

5-(5-chlorothiophen-2-yl)sulfonyl-13-fluoro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClFN3O3S2/c16-12-2-4-14(24-12)25(22,23)19-6-5-11-10(8-19)15(21)20-7-9(17)1-3-13(20)18-11/h1-4,7H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCJTHINDUYJTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC(=CN3C2=O)F)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClFN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((5-chlorothiophen-2-yl)sulfonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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